molecular formula C16H26BN3O2 B2568596 1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine CAS No. 2377607-17-3

1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine

Cat. No.: B2568596
CAS No.: 2377607-17-3
M. Wt: 303.21
InChI Key: BSBWFOSHUSBFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is an organic compound that features a piperazine ring substituted with a pyridine ring, which is further functionalized with a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized with the desired substituents, including the methyl and dioxaborolane groups. This can be achieved through various organic reactions, such as Suzuki coupling, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst.

    Piperazine Ring Formation: The piperazine ring is then introduced through nucleophilic substitution reactions, where the pyridine intermediate reacts with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors for better control over reaction parameters and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Catalysts: Palladium (Pd) catalysts are often employed in coupling reactions, while other metal catalysts may be used depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug candidates targeting various diseases.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine involves its interaction with molecular targets, such as enzymes or receptors. The boron-containing dioxaborolane group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Uniqueness

1-[4-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine is unique due to its specific combination of a piperazine ring with a pyridine ring functionalized with a dioxaborolane group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26BN3O2/c1-12-10-14(20-8-6-18-7-9-20)19-11-13(12)17-21-15(2,3)16(4,5)22-17/h10-11,18H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBWFOSHUSBFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.